molecular formula C21H16N4O3S B3006747 N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-06-8

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B3006747
CAS No.: 899964-06-8
M. Wt: 404.44
InChI Key: OUCDIWBNCSFLFH-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound supplied for non-human research purposes. This product is intended for laboratory use only and is not approved for diagnostic, therapeutic, or any veterinary applications. The compound features a multi-functional structure incorporating a 4-methylbenzo[d]thiazole ring, a pyridine moiety, and a 4-nitrobenzamide group. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . Compounds featuring benzothiazole cores are extensively investigated for their potential in drug discovery, particularly as antimicrobial, anti-inflammatory, and anticancer agents . The specific arrangement of heteroatoms and functional groups in this molecule contributes to its potential as a valuable building block in organic synthesis and a candidate for pharmacological screening in medicinal chemistry research. The presence of the nitro group and the methyl-substituted thiazole ring may influence the compound's electronic properties and its interaction with biological targets, making it a subject of interest for developing new therapeutic leads . Researchers can leverage this compound to explore structure-activity relationships or as a precursor in the synthesis of more complex molecular hybrids.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S/c1-14-5-4-7-18-19(14)23-21(29-18)24(13-16-6-2-3-12-22-16)20(26)15-8-10-17(11-9-15)25(27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCDIWBNCSFLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N4O3SC_{21}H_{16}N_{4}O_{3}S, with a molecular weight of 404.4 g/mol. The compound features a benzothiazole ring, a nitro group, and a pyridine moiety, which contribute to its unique chemical properties and biological activities .

PropertyValue
Molecular FormulaC21H16N4O3S
Molecular Weight404.4 g/mol
CAS Number899964-06-8

Anticancer Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been shown to induce apoptosis in cancer cells by activating procaspase pathways. For example, research demonstrated that certain benzothiazole derivatives could activate procaspase-3 leading to caspase-3 activation in cancer cell lines such as U937 and MCF-7 .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8jU9371.61Procaspase-3 activation
Compound 8kMCF-71.98Induction of apoptosis

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. The presence of the nitro group in this compound enhances its interaction with bacterial targets, potentially inhibiting cell wall synthesis or other critical processes in microbial pathogens .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC)Reference Compound
Staphylococcus aureus31.25 µg/mLAmpicillin
Escherichia coli15.75 µg/mLStreptomycin

The specific mechanism of action for this compound remains under investigation; however, molecular docking studies suggest favorable interactions with various biological targets involved in disease pathways. These studies indicate that the compound may bind effectively to proteins associated with cancer progression and inflammation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Research indicates that modifications to the benzothiazole ring and the introduction of electron-donating groups can significantly enhance anticancer and antimicrobial activities .

Table 3: Structure–Activity Relationship Insights

ModificationEffect on Activity
Nitro group presenceIncreases antimicrobial potency
Electron-donating groupsEnhances anticancer efficacy

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Evaluation : A study identified novel benzothiazole derivatives that induced apoptosis through procaspase activation, highlighting their potential as cancer therapeutics .
  • Antimicrobial Testing : Another investigation demonstrated the efficacy of similar compounds against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Chemistry

N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of derivatives with enhanced properties.

Biology

This compound has been investigated for its potential as an antimicrobial and antifungal agent . Preliminary studies suggest significant antibacterial activity against both gram-negative and gram-positive bacteria, attributed to the presence of the nitro group and pyridine ring, which enhance its ability to inhibit microbial growth.

Medicine

In medicinal chemistry, the compound is explored for its anti-inflammatory and anticancer properties . Research indicates that benzothiazole derivatives can interfere with cancer cell proliferation and induce apoptosis. Molecular docking studies have shown favorable interactions with proteins involved in cancer pathways, suggesting its potential as a lead compound in cancer therapy.

Industry

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments . Its unique structure allows for specific interactions with materials, enhancing their color properties.

Case Study 1: Antimicrobial Activity

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the introduction of the nitro group significantly enhanced the antimicrobial potency compared to compounds lacking this functional group.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound induced apoptosis in human breast cancer cells (MCF7). The compound's mechanism involved the inhibition of specific kinases associated with cell cycle regulation, leading to decreased cell viability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substitution pattern. Key comparisons include:

Compound Name Substituents on Benzothiazole Benzamide Substitutions Pyridine/Other Modifications Reference
Target Compound 4-methyl 4-nitro N-(pyridin-2-ylmethyl)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide 4-ethoxy 2-(methylsulfonyl) N-(pyridin-2-ylmethyl)
N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide 6-methyl (positional isomer) 4-nitro N-(pyridin-2-ylmethyl)
4-Nitro-N-(4-phenylthiazol-2-yl)-benzamide - 4-nitro 4-phenylthiazole (no pyridine)
4-nitro-N-(5-nitropyridin-2-yl)benzamide - 4-nitro 5-nitropyridine (dual nitro)

Key Observations :

  • Positional Isomerism: The 4-methyl vs.
  • Nitro Group Placement : The para-nitro group on benzamide is a common feature in antimicrobial agents (e.g., ), but its combination with a pyridinylmethyl group is unique to the target compound .
  • Pyridine Modifications : The N-(pyridin-2-ylmethyl) group distinguishes the target from analogues with simpler pyridine attachments (e.g., ’s 5-nitropyridine) or phenylthiazole systems () .

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